rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one

Catalog No.
S13692366
CAS No.
M.F
C8H12O
M. Wt
124.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one

Product Name

rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one

IUPAC Name

(1S,6R)-bicyclo[4.2.0]octan-2-one

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

InChI

InChI=1S/C8H12O/c9-8-3-1-2-6-4-5-7(6)8/h6-7H,1-5H2/t6-,7+/m1/s1

InChI Key

WSJNSKQKFMRZBN-RQJHMYQMSA-N

Canonical SMILES

C1CC2CCC2C(=O)C1

Isomeric SMILES

C1C[C@@H]2CC[C@@H]2C(=O)C1

rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one is a highly strained, cis-fused bicyclic ketone that serves as a critical building block in complex organic synthesis. Characterized by a cyclobutane ring fused to a cyclohexanone core, this compound possesses significant built-in ring strain that dictates its unique reactivity profile. In industrial and advanced laboratory settings, it is primarily procured to bypass the hazardous and low-yielding photochemical [2+2] cycloadditions required for its de novo synthesis [1]. As a procured intermediate, it provides immediate access to ring-expansion protocols and Cargill-type skeletal rearrangements, making it an indispensable precursor for the synthesis of medium-sized rings and complex terpenoids [2].

Substituting rel-(1S,6R)-bicyclo[4.2.0]octan-2-one with simpler monocyclic ketones (like cyclohexanone) or bridged analogs (like bicyclo[3.2.1]octan-2-one) fundamentally fails in procurement due to the absence of the fused cyclobutane moiety. The specific [4.2.0] topology acts as a "spring-loaded" thermodynamic driver; the relief of cyclobutane ring strain (~26 kcal/mol) is strictly required to drive [1,2]-alkyl shifts during Lewis acid-catalyzed Cargill rearrangements [1]. Unstrained or bridged comparators cannot undergo these specific skeletal migrations, nor can they undergo the directed, strain-relieving Baeyer-Villiger oxidations necessary to form 8-membered cyclooctane rings [2]. Consequently, substituting this exact compound severs the synthetic pathways to angularly fused triquinanes and complex lactones, halting downstream manufacturing objectives.

Elimination of Photochemical Manufacturing Bottlenecks

The de novo synthesis of rel-(1S,6R)-bicyclo[4.2.0]octan-2-one requires a [2+2] photocycloaddition between cyclohex-2-en-1-one and ethylene gas. This process necessitates specialized UV photoreactors and the handling of flammable gas under continuous irradiation. Studies demonstrate that in-house photochemical synthesis typically plateaus at ~48% yield after 22 hours of irradiation, accompanied by complex purification to remove unreacted starting materials and polymeric byproducts. Procuring the pre-synthesized compound bypasses this severe process bottleneck, eliminating the need for capital-intensive photochemical equipment and immediately providing high-purity material for downstream functionalization [1].

Evidence DimensionSynthesis yield and process time
Target Compound DataProcured compound (>97% purity, 0 hours in-house reactor time)
Comparator Or BaselineIn-house [2+2] photocycloaddition (~48% yield, 22+ hours UV irradiation)
Quantified DifferenceEliminates 22+ hours of hazardous photochemical processing and doubles effective material recovery
ConditionsUV irradiation of cyclohexenone and ethylene in dichloromethane vs. direct procurement

Procuring this compound directly removes the need for specialized, hazardous photochemical infrastructure, drastically accelerating project timelines.

Quantitative Cargill-Type Skeletal Rearrangement

The unique value of the [4.2.0] fused system lies in its ability to undergo Lewis acid-catalyzed Cargill rearrangements. When subjected to these conditions, the bicyclo[4.2.0]octan-2-one framework undergoes a highly specific [1,2]-alkyl shift driven by the relief of cyclobutane ring strain, yielding complex bicyclo[3.2.1]octane or angularly fused triquinane derivatives in near-quantitative yields (up to 98% for substituted derivatives). In stark contrast, unstrained comparators like simple cyclohexanones or pre-formed bicyclo[3.2.1]octanones exhibit 0% skeletal rearrangement under identical Lewis acidic conditions, remaining inert or undergoing non-specific degradation [1].

Evidence DimensionSkeletal rearrangement efficiency
Target Compound Datarel-(1S,6R)-Bicyclo[4.2.0]octan-2-one framework (Up to 98% yield of rearranged polycyclic products)
Comparator Or BaselineUnstrained monocyclic ketones (0% rearrangement)
Quantified Difference>98% increase in targeted skeletal migration
ConditionsTreatment with AlCl3 or strong protic acids

This compound is mandatory for synthesis routes requiring rapid, strain-driven access to complex triquinane or bridged bicyclic architectures.

Regioselective Baeyer-Villiger Oxidation for Medium-Ring Access

rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one serves as a highly directional substrate for Baeyer-Villiger monooxygenases (BVMOs) and chemical peracids. The structural asymmetry and localized strain of the cyclobutane ring adjacent to the ketone dictate the migratory aptitude during oxygen insertion. Oxidation of this specific [4.2.0] system yields strained bicyclic lactones with >95% regioselectivity, which can subsequently be hydrolyzed and cleaved to form functionalized 8-membered rings (cyclooctanes). Generic cyclic ketones like cyclohexanone yield simple monocyclic lactones (caprolactones) that cannot be further elaborated into medium-sized carbocycles, making the [4.2.0] compound irreplaceable for specific ring-expansion workflows [1].

Evidence DimensionAccess to 8-membered carbocycles via oxidation/cleavage
Target Compound Datarel-(1S,6R)-Bicyclo[4.2.0]octan-2-one (>95% regioselective conversion to cleavable bicyclic lactone)
Comparator Or BaselineCyclohexanone (Yields simple caprolactone, 0% access to 8-membered rings)
Quantified DifferenceAbsolute enabler for medium-sized ring expansion
ConditionsBVMO enzymatic oxidation or mCPBA treatment followed by hydrolysis

Buyers targeting cyclooctane derivatives or complex lactones must procure this specific fused system to ensure the correct regiochemical outcome during ring expansion.

Precursor for Polyquinane and Terpenoid Synthesis

Due to its susceptibility to Cargill-type rearrangements under Lewis acidic conditions, this compound is the optimal starting material for the total synthesis of angularly fused triquinanes and complex sesquiterpenes (e.g., quadrone and silphiperfolene analogs). Procurement allows synthetic teams to immediately initiate the rearrangement cascade rather than spending weeks optimizing the precursor's photochemical synthesis [1].

Synthesis of Functionalized Cyclooctanes

The compound is heavily utilized in ring-expansion methodologies. By subjecting the bicyclo[4.2.0]octan-2-one core to Baeyer-Villiger oxidation followed by controlled cyclobutane cleavage, chemists can reliably access 8-membered carbocyclic rings. This makes it a critical procurement item for pharmaceutical programs targeting medium-sized ring therapeutics where de novo cyclooctane synthesis is entropically disfavored [2].

Substrate for Biocatalytic Desymmetrization

In the development of green chemistry workflows, this rigid bicyclic ketone is used as a benchmark substrate for screening Baeyer-Villiger monooxygenases (BVMOs). Its defined stereochemistry and strain profile allow researchers to accurately quantify the enantio- and regioselectivity of novel engineered enzymes, making it a standard procurement item for biocatalysis laboratories [2].

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

124.088815002 g/mol

Monoisotopic Mass

124.088815002 g/mol

Heavy Atom Count

9

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